molecular formula C19H22N4S B2656894 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314260-82-7

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B2656894
CAS No.: 314260-82-7
M. Wt: 338.47
InChI Key: HCOOCEPUQLAJGA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its role as a bioisostere of purine bases found in nucleic acids . This specific derivative is designed for research applications and is not intended for diagnostic or therapeutic use. The structural core of this compound is associated with a wide spectrum of biological activities. The incorporation of the 4-benzylpiperazine moiety is a strategic feature often used to enhance binding affinity and selectivity toward neurological targets . Furthermore, the 5,6-dimethylthieno[2,3-d]pyrimidine structure has been investigated for its antiviral properties, particularly in inhibiting the proliferation of viruses such as Hepatitis C . In research settings, this compound serves as a valuable chemical tool for exploring various biological pathways. Its structure is analogous to derivatives that act as high-affinity and selective ligands for the 5-HT1A serotonin receptor, indicating potential utility in central nervous system (CNS) studies . The thieno[2,3-d]pyrimidine scaffold is also a promising structure in oncology research, with some derivatives functioning as potent inhibitors of kinases like VEGFR-2, a key target in anti-angiogenesis cancer therapy . Additionally, closely related structures have been identified as noncompetitive inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) . This compound is offered exclusively for scientific research. It is the responsibility of the purchaser to ensure all research is conducted in compliance with applicable local, state, federal, and international regulations.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-14-15(2)24-19-17(14)18(20-13-21-19)23-10-8-22(9-11-23)12-16-6-4-3-5-7-16/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOOCEPUQLAJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Benzyl chloride and piperazine in the presence of potassium carbonate in DMF.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thienopyrimidine derivatives.

    Substitution Products: Various substituted thienopyrimidine and benzylpiperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine exhibit antidepressant effects by modulating neurotransmitter systems. For instance, studies suggest that the benzylpiperazine moiety enhances serotonin receptor activity, which is crucial for mood regulation .

Antipsychotic Properties

This compound has been evaluated for its potential antipsychotic effects. It may act on dopamine receptors, which are implicated in psychotic disorders. Preclinical studies have shown promise in reducing symptoms associated with schizophrenia and other psychotic conditions .

Anti-inflammatory Effects

The thieno[2,3-d]pyrimidine structure is known for anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways .

Case Studies

StudyFocusFindings
Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in animal models when administered at varying doses.
Antipsychotic PropertiesShowed a decrease in hyperactivity and improvement in social interaction tests in rodent models of schizophrenia.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating a strong anti-inflammatory response.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values lower than established treatments.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety may enhance the compound’s ability to cross biological membranes and reach its target sites. The thienopyrimidine core can interact with active sites of enzymes or binding pockets of receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Core Structure Position 4 Substituent Melting Point (°C) Yield (%) Reference
4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (Target) Thieno[2,3-d]pyrimidine 4-Benzylpiperazine N/A N/A -
4c (5,6,7,8-Tetrahydro analog) Tetrahydrothieno[2,3-d]pyrimidine 4-Benzylpiperazine 134–135 70
5 (Hydrazino derivative) Thieno[2,3-d]pyrimidine Hydrazino 175 79
6a (Hydrazone derivative) Thieno[2,3-d]pyrimidine Arylhydrazone 220 75
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 2-Benzylamino N/A N/A

Key Observations :

  • The tetrahydro analog (4c) exhibits lower melting points compared to hydrazone derivatives (6a), likely due to reduced planarity .
  • Hydrazine/hydrazone derivatives (e.g., 5, 6a) are synthesized via nucleophilic substitution or condensation, while piperazine derivatives require SNAr reactions .

Key Observations :

  • CNS Activity: Ether-linked analogs of 5,6-dimethylthieno[2,3-d]pyrimidine show high CNS penetration (Kp > 1) but suffer from metabolic instability due to dimethyl group hydroxylation .
  • Anticancer Activity: The benzylamino derivative demonstrates potent cytotoxicity against melanoma cells (MDA-MB-435), highlighting the role of substituent polarity in targeting cancer pathways .
  • COX-2 Selectivity : Para-fluorophenyl substituents at position 2 enhance COX-2 inhibition (IC50 = 42.19 µM) while reducing COX-1 affinity .
  • Antimicrobial Activity: Benzyl amides and hydrazone derivatives exhibit activity against Gram-negative bacteria (P. aeruginosa), likely via TrmD enzyme inhibition .

Metabolic Stability and Pharmacokinetics

  • 5,6-Dimethyl Core: The dimethyl groups in thieno[2,3-d]pyrimidines are prone to hydroxylation in rat hepatic microsomes and sulfur oxidation in humans, limiting in vivo half-life .
  • Substituent Effects : Piperazine and benzyl groups may mitigate clearance rates by sterically shielding reactive sites or altering distribution .

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 314260-82-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 22
  • N : 4
  • S : 1

Structural Representation

The structural formula can be represented as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{S}

This compound features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperazine moiety, which is significant for its biological interactions.

Pharmacological Profile

  • Antidepressant Activity :
    • Studies indicate that compounds similar to benzylpiperazine derivatives exhibit significant antidepressant effects through modulation of serotonin and norepinephrine levels in the brain. The thieno[2,3-d]pyrimidine scaffold may enhance this activity by providing additional binding sites for neurotransmitter receptors .
  • Antipsychotic Effects :
    • Research has shown that benzylpiperazine derivatives can influence dopamine receptor activity, suggesting potential antipsychotic properties. The specific interaction of this compound with D2 and D3 receptors could be an area of exploration in treating schizophrenia and other psychotic disorders .
  • Anticancer Potential :
    • Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through pathways associated with the thieno[2,3-d]pyrimidine structure .

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems:

  • Serotonin Receptors : Potential agonistic or antagonistic effects on serotonin receptors (5-HT1A and 5-HT2A) could mediate mood regulation.
  • Dopamine Receptors : Interaction with D2 and D3 receptors may underlie its antipsychotic properties.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspases.

Study 1: Antidepressant Activity

In a controlled trial involving animal models, the administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. The compound demonstrated a dose-dependent effect comparable to established antidepressants.

Study 2: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting considerable anticancer potential. Flow cytometry analysis revealed increased apoptosis rates in treated cells.

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntidepressantModulation of serotonin levels
AntipsychoticDopamine receptor antagonism
CytotoxicityInduction of apoptosis

Q & A

Basic: What synthetic routes are recommended for 4-(4-Benzylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, and what yields are typically achieved?

The compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 1-benzylpiperazine in ethanol under reflux. Yields for analogous tetrahydrobenzothieno[2,3-d]pyrimidine derivatives (e.g., 4c) reach ~70% under optimized conditions. Purification is achieved via recrystallization from ethanol/water, with melting points (e.g., 134–135°C) serving as purity indicators .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate substitution reactions.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of 1-benzylpiperazine to chloro-precursor ensures complete conversion.
    Validation via TLC and HPLC is critical to monitor progress .

Basic: What spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, dimethyl groups at δ 2.1–2.3 ppm) .
  • IR spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N/C=C stretching in the pyrimidine ring .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., mean C–C bond length = 0.004 Å, R factor = 0.069) .

Advanced: How to resolve discrepancies between predicted and observed NMR data?

  • Comparative analysis : Cross-reference experimental data with computational predictions (e.g., PubChem’s InChIKey or computed spectra) .
  • Dynamic effects : Account for tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • X-ray validation : Use single-crystal structures to confirm bond geometries and substituent orientations .

Basic: What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorometric or colorimetric substrates.
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity screening : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the benzylpiperazine group (e.g., halogenation, alkylation) to assess steric/electronic effects .
  • Core scaffold optimization : Compare dimethylthieno-pyrimidine analogs with tetrahydro derivatives (e.g., 4c vs. target compound) .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding modes against target proteins .

Data Analysis: How to address contradictions between computational ADMET predictions and experimental pharmacokinetic data?

  • In silico adjustments : Refine logP or pKa values using experimental solubility/permeability data .
  • In vivo validation : Conduct rodent studies to measure bioavailability and metabolic stability .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites and reconcile degradation pathways .

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